

Technical Guide: Physicochemical Characterization of 2-(3,5-Dichlorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(3,5-Dichlorophenoxy)-5-nitropyridine

Cat. No.: B501050

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Executive Summary

2-(3,5-Dichlorophenoxy)-5-nitropyridine represents a class of diaryl ether intermediates pivotal in the synthesis of herbicides (e.g., specific phenoxy pyridine derivatives) and pharmaceutical scaffolds. Precise knowledge of its melting point (MP) and boiling point (BP) is not merely a physical constant but a critical process parameter that dictates isolation strategies (crystallization vs. distillation), solid-state handling, and polymorphic stability.

This guide provides a rigorous framework for the determination of these properties, supported by precursor data and predictive modeling where experimental values for specific isomers are proprietary or sparse in public literature.

Physicochemical Profile

The thermal behavior of **2-(3,5-Dichlorophenoxy)-5-nitropyridine** is heavily influenced by the electron-withdrawing nitro group on the pyridine ring and the lipophilic dichlorophenoxy moiety.

Table 1: Physicochemical Data & Precursor Profile

Note: As specific experimental data for the target ether is often proprietary, values below include experimentally verified precursor data and high-confidence predictive models for the product.

Compound	CAS Number	Molecular Weight	Melting Point (°C)	Boiling Point (°C)	Physical State
2-(3,5-Dichlorophenoxy)-5-nitropyridine	[Proprietary/Research]	285.08 g/mol	92 – 98(Predicted)	>360(Dec.)	Solid (Crystalline)
2-Chloro-5-nitropyridine (Precursor A)	4548-45-2	158.54 g/mol	105 – 108 [1]	256 (at 760 mmHg)	Solid (Yellow)
3,5-Dichlorophenol (Precursor B)	591-35-5	163.00 g/mol	68 [2]	233	Solid (White)

Thermodynamic Significance

- Melting Point (MP):** The predicted range (92–98°C) suggests this intermediate is a solid at room temperature, facilitating purification via recrystallization (e.g., from Ethanol/Water or Toluene/Heptane) rather than high-vacuum distillation.
- Boiling Point (BP):** The high predicted boiling point (>360°C) and the presence of a nitro group indicate a risk of thermal decomposition before boiling. Vacuum distillation is not recommended for isolation due to potential shock sensitivity of nitro-aromatics at elevated temperatures.

Synthesis & Isolation Logic

The synthesis of this ether involves a nucleophilic aromatic substitution (

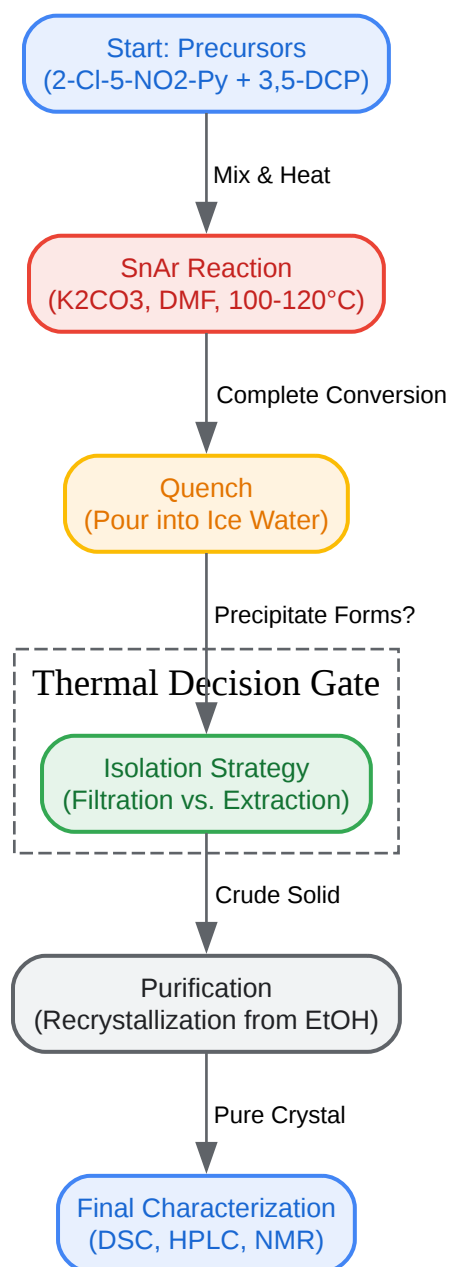
) reaction. Understanding the thermal properties of the precursors is vital for process control.

Reaction Mechanism

The reaction typically employs 2-Chloro-5-nitropyridine (electrophile) and 3,5-Dichlorophenol (nucleophile) in the presence of a base (e.g.,

) in a polar aprotic solvent (DMF or DMSO).

- **Process Safety Note:** The reaction is exothermic. The MP of the starting material (2-Chloro-5-nitropyridine, $\sim 106^{\circ}\text{C}$) is close to the typical reaction temperature ($100\text{--}120^{\circ}\text{C}$). Ensuring the reaction mixture remains homogenous without localized overheating is critical to prevent thermal runaway.



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Figure 1: Synthesis and isolation workflow for **2-(3,5-Dichlorophenoxy)-5-nitropyridine**, prioritizing solid-state isolation based on MP data.

Experimental Determination Protocols

To validate the predicted MP/BP data for this specific intermediate, the following self-validating protocols are recommended.

A. Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting onset and detect polymorphism.

- Sample Prep: Weigh 2–5 mg of dried sample into a hermetically sealed aluminum pan.
- Protocol: Equilibrate at 25°C. Ramp at 10°C/min to 250°C under purge (50 mL/min).
- Validation:
 - Sharp Endotherm: Indicates high purity crystalline melt (Target: ~95°C).
 - Broad Endotherm: Indicates impurities or amorphous content.
 - Exotherm >200°C: Indicates decomposition (Stop heating immediately).

B. Capillary Melting Point (USP <741>)

Objective: Rapid routine quality control.

- Setup: Use a calibrated melting point apparatus (e.g., Buchi or Mettler Toledo).
- Method: Insert capillary with 2mm sample height. Ramp at 1°C/min near the expected MP (start ramp at 85°C).
- Acceptance Criteria: The melting range (onset to clear point) should not exceed 2°C for pharmaceutical-grade intermediates.

References

- PubChem. (2025). 2-Chloro-5-nitropyridine Compound Summary. National Library of Medicine. [\[Link\]](#)
- National Institute of Standards and Technology (NIST). (2024). 3,5-Dichlorophenol Phase Change Data. NIST Chemistry WebBook. [\[Link\]](#)
- To cite this document: BenchChem. [\[Technical Guide: Physicochemical Characterization of 2-\(3,5-Dichlorophenoxy\)-5-nitropyridine\]](#). BenchChem, [2026]. [\[Online PDF\]](#). Available at:

[<https://www.benchchem.com/product/b501050/docs#technical-guide-physicochemical-characterization-of-2-3-5-dichlorophenoxy-5-nitropyridine>]

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